molecular formula C17H28ClNO B1666006 Amixetrine hydrochloride CAS No. 24622-52-4

Amixetrine hydrochloride

Cat. No. B1666006
CAS RN: 24622-52-4
M. Wt: 297.9 g/mol
InChI Key: JTYOCYCDZSVPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amixetrine hydrochloride is said to be an anti-inflammatory, antidepressant, antispasmodic, anticholinergic, antihistamine, and antiserotonergic, but its definitive indications and pharmacology are unclear.

Scientific Research Applications

Pharmacological Efficacy

Amixetrine hydrochloride, also known as amitriptyline, has been studied for its efficacy in managing various chronic pains like migraines. Its action mechanism is primarily attributed to the blockade of voltage-gated sodium channels (VGSCs). Notably, amitriptyline efficiently inhibits tetrodotoxin-resistant (TTX-r) sodium channel Nav1.9 currents in nociceptive trigeminal neurons of rats. This suggests its potential role as a state-selective blocker of Nav1.9 channels, contributing to its effectiveness in treating different pain conditions, including migraines (Liang et al., 2013).

Analytical Chemistry Applications

In the realm of analytical chemistry, amitriptyline, along with other psychotropic drugs, is often detected in human urine as part of treatment for various mental diseases. A novel method involving capillary electrophoresis coupled with electrochemiluminescence (ECL) detection has been developed for the simultaneous monitoring of these drugs. This method has shown promising results in clinical and biochemical laboratories for monitoring amitriptyline (Li, Zhao, & Ju, 2006).

Radioprotection and Neuroprotection

Amifostine, a derivative, is recognized for its selective protection of normal tissues against damage caused by radiation and chemotherapy. It's a prodrug converted to an active thiol by dephosphorylation and exhibits a complex cytoprotective mechanism, which includes free-radical scavenging, DNA protection, and acceleration of repair mechanisms. Although primarily approved to reduce renal toxicity associated with cisplatin administration and xerostomia caused by radiation treatment, amifostine holds potential in a broader range of oncologic settings (Kouvaris, Kouloulias, & Vlahos, 2007).

properties

CAS RN

24622-52-4

Product Name

Amixetrine hydrochloride

Molecular Formula

C17H28ClNO

Molecular Weight

297.9 g/mol

IUPAC Name

1-[2-(3-methylbutoxy)-2-phenylethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C17H27NO.ClH/c1-15(2)10-13-19-17(14-18-11-6-7-12-18)16-8-4-3-5-9-16;/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3;1H

InChI Key

JTYOCYCDZSVPAX-UHFFFAOYSA-N

SMILES

CC(C)CCOC(CN1CCCC1)C2=CC=CC=C2.Cl

Canonical SMILES

CC(C)CCOC1=CC=CC=C1CC[NH+]2CCCC2.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

24622-72-8 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amixetrine HCl, Amixetrine hydrochloride, Somagest

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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